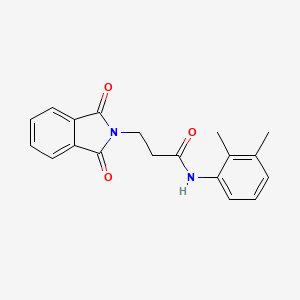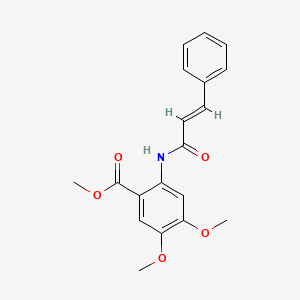![molecular formula C16H17NO7 B5820498 4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid, commonly known as BEA-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
BEA-2 exerts its effects through various mechanisms, depending on the specific application. In medicine, BEA-2 has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to modulate the expression of genes involved in neurodegeneration. In agriculture, BEA-2 has been shown to enhance the uptake of nutrients by plants and improve their resistance to environmental stressors. In materials science, BEA-2 has been shown to act as a versatile building block for the synthesis of various materials with unique properties.
Biochemical and Physiological Effects:
BEA-2 has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, BEA-2 has been shown to reduce inflammation and inhibit cancer cell growth. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases. In agriculture, BEA-2 has been shown to enhance plant growth and yield by improving nutrient uptake and stress tolerance. In materials science, BEA-2 has been shown to enable the synthesis of materials with unique properties such as high thermal stability and conductivity.
实验室实验的优点和局限性
BEA-2 has several advantages for use in lab experiments, including its high purity and stability, as well as its versatility as a building block for the synthesis of various materials. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on BEA-2, including the investigation of its potential applications in drug delivery, the development of novel materials with unique properties, and the exploration of its mechanisms of action in various biological systems. Additionally, further studies are needed to optimize the synthesis method of BEA-2 and to improve its cost-effectiveness for wider use in various research fields.
Conclusion:
In conclusion, BEA-2 is a promising chemical compound with various potential applications in medicine, agriculture, and materials science. Its synthesis method has been optimized for high yields and purity, making it suitable for various research applications. Further studies are needed to fully explore its potential and to optimize its use in various research fields.
合成方法
BEA-2 can be synthesized through a multistep process that involves the reaction of 3,5-bis(ethoxycarbonyl)aniline with maleic anhydride in the presence of a suitable catalyst. The resulting product is then treated with a base to yield BEA-2. The synthesis method has been optimized to achieve high yields and purity of BEA-2, making it suitable for various research applications.
科学研究应用
BEA-2 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BEA-2 has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, BEA-2 has been studied for its ability to enhance crop growth and yield. In materials science, BEA-2 has been explored as a potential precursor for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
(E)-4-[3,5-bis(ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-3-23-15(21)10-7-11(16(22)24-4-2)9-12(8-10)17-13(18)5-6-14(19)20/h5-9H,3-4H2,1-2H3,(H,17,18)(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQIXMONLOZTIX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)




![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)





![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)
